

Spectroscopic Data of 4-Aminopyridine Methiodide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Aminopyridine methiodide

CAS No.: 7680-59-3

Cat. No.: B1216931

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **4-aminopyridine methiodide** (also known as N-methyl-4-aminopyridinium iodide), a compound of significant interest in chemical synthesis and pharmaceutical research. As a quaternary ammonium salt, its unique electronic and structural features are best elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering not only spectral data but also insights into the underlying principles and experimental considerations.

Introduction to 4-Aminopyridine Methiodide

4-Aminopyridine methiodide is synthesized via the quaternization of 4-aminopyridine with methyl iodide. This transformation from a neutral pyridine derivative to a positively charged pyridinium salt induces significant changes in the molecule's spectroscopic properties. The introduction of a methyl group to the pyridine nitrogen and the presence of the iodide counterion are key features that are readily identified by the analytical techniques discussed herein. Understanding these spectroscopic signatures is crucial for confirming the successful synthesis of the compound, assessing its purity, and elucidating its structure.

Molecular Structure:

Caption: Molecular structure of **4-Aminopyridine Methiodide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **4-aminopyridine methiodide**, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-aminopyridine methiodide** is characterized by distinct signals for the aromatic protons and the newly introduced methyl group. The quaternization of the pyridine nitrogen leads to a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the positively charged nitrogen.

Experimental Protocol:

A sample of **4-aminopyridine methiodide** is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Data Summary:

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.50	Doublet (d)	2H	Protons ortho to the ring nitrogen (H-2, H-6)
~7.90	Doublet (d)	2H	Protons meta to the ring nitrogen (H-3, H-5)
~4.20	Singlet (s)	3H	N-methyl protons (N-CH ₃)
Varies	Broad Singlet	2H	Amino protons (-NH ₂)

Interpretation:

The downfield chemical shifts of the aromatic protons at approximately 8.50 and 7.90 ppm are indicative of the electron-deficient nature of the pyridinium ring. The protons ortho to the positively charged nitrogen (H-2, H-6) are more deshielded and thus resonate at a lower field compared to the meta protons (H-3, H-5). The singlet at around 4.20 ppm is a clear indication of the methyl group attached to the nitrogen atom. The amino protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Similar to the ¹H NMR, the carbon atoms in the pyridinium ring are expected to be shifted downfield upon N-methylation.

Experimental Protocol:

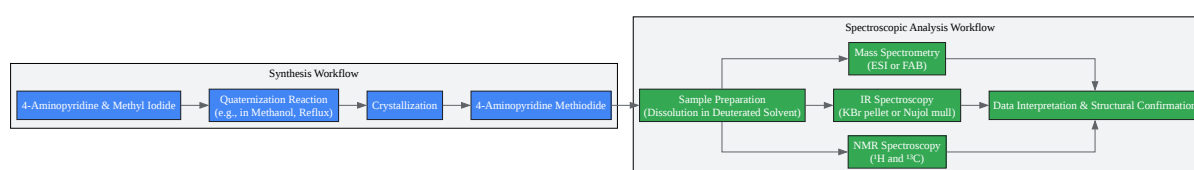
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Predicted Data Summary:

Predicted Chemical Shift (δ) ppm	Assignment
~155-160	C-4 (carbon bearing the amino group)
~145-150	C-2, C-6 (carbons ortho to the ring nitrogen)
~110-115	C-3, C-5 (carbons meta to the ring nitrogen)
~45-50	N-CH ₃ (N-methyl carbon)

Interpretation:

The quaternization of the ring nitrogen causes a significant deshielding effect on the adjacent carbon atoms (C-2 and C-6), resulting in their downfield chemical shifts. The carbon atom attached to the amino group (C-4) is also expected to be in the downfield region. The upfield-most signal in the aromatic region corresponds to the meta carbons (C-3 and C-5). The signal for the N-methyl carbon appears in the aliphatic region of the spectrum.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **4-aminopyridine methiodide**. The spectrum will show characteristic absorption bands for the N-H bonds of the amino group, C-H bonds of the aromatic ring and methyl group, and C=C and C=N bonds of the pyridinium ring.

Experimental Protocol:

The IR spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by making a Nujol mull. The spectrum is then recorded using an FTIR spectrometer.

Predicted Data Summary:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200	N-H stretching	Amino group (-NH ₂)
3100-3000	C-H stretching	Aromatic C-H
2950-2850	C-H stretching	Methyl C-H
~1640	N-H bending (scissoring)	Amino group (-NH ₂)
1600-1450	C=C and C=N stretching	Pyridinium ring
~1200	C-N stretching	Aryl-N

Interpretation:

The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amine. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed below 3000 cm⁻¹. The strong absorptions in the 1600-1450 cm⁻¹ region are due to the ring stretching vibrations of the pyridinium system. The N-H bending vibration of the amino group is also expected in this region. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For an ionic compound like **4-aminopyridine methiodide**, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are most suitable.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer. In ESI-MS, the sample is ionized by applying a high voltage to a liquid to create an aerosol. The solvent is evaporated, and the resulting ions are analyzed.

Predicted Data Summary:

m/z (mass-to-charge ratio)	Ion
109.076	$[\text{C}_6\text{H}_9\text{N}_2]^+$ (N-methyl-4-aminopyridinium cation)
127	$[\text{I}]^-$ (Iodide anion, if in negative mode)

Interpretation:

The mass spectrum in positive ion mode is expected to show a prominent peak for the N-methyl-4-aminopyridinium cation at an m/z of approximately 109.076, which corresponds to the molecular weight of the cationic part of the molecule ($\text{C}_6\text{H}_9\text{N}_2^+$). In negative ion mode, a peak for the iodide anion at m/z 127 would be observed. The molecular weight of the intact salt is 236.05 g/mol .

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of **4-aminopyridine methiodide**. The ^1H NMR spectrum confirms the presence and connectivity of all protons, while the predicted ^{13}C NMR spectrum elucidates the carbon framework. IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight of the constituent ions. Together, these techniques provide a self-validating

system for the unambiguous identification and characterization of **4-aminopyridine methiodide**, which is essential for its use in research and development.

References

- While specific, citable spectroscopic data for **4-aminopyridine methiodide** is not readily available in comprehensive public databases, the presented data is based on established principles of spectroscopic interpretation and data for the parent compound, 4-aminopyridine, and related N-alkyl pyridinium salts.
 - Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
 - Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
 - NIST Chemistry WebBook: [\[Link\]](#) (Provides spectroscopic data for 4-aminopyridine).
- To cite this document: BenchChem. [\[Spectroscopic Data of 4-Aminopyridine Methiodide: A Technical Guide\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b1216931/docs#spectroscopic-data-of-4-aminopyridine-methiodide-a-technical-guide\]](https://www.benchchem.com/product/b1216931/docs#spectroscopic-data-of-4-aminopyridine-methiodide-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)